molecular formula C19H21BClFO3 B13526415 2-[2-[(2-Chloro-4-fluoro-phenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-[(2-Chloro-4-fluoro-phenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13526415
M. Wt: 362.6 g/mol
InChI Key: RMRLXVWAFNXHFP-UHFFFAOYSA-N
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Description

2-{2-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a unique combination of a boronic ester moiety and a substituted phenyl group, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 2-bromophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures (around 80-100°C). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-{2-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electron-donating and electron-withdrawing groups on the phenyl rings, which stabilize the reaction intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(2-chloro-4-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a boronic ester moiety and a substituted phenyl group. This combination provides distinct reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C19H21BClFO3

Molecular Weight

362.6 g/mol

IUPAC Name

2-[2-[(2-chloro-4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)15-7-5-6-8-17(15)23-12-13-9-10-14(22)11-16(13)21/h5-11H,12H2,1-4H3

InChI Key

RMRLXVWAFNXHFP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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